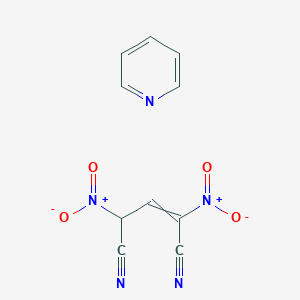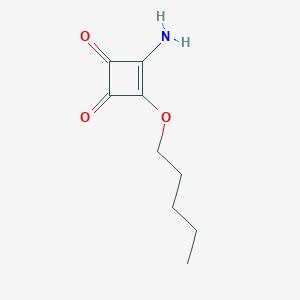
Cyclopentene, 3-(2-iodoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentene, 3-(2-iodoethyl)- is an organic compound that belongs to the class of cycloalkenes It is characterized by a cyclopentene ring with an iodoethyl substituent at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentene, 3-(2-iodoethyl)- can be achieved through several methods. One common approach involves the reaction of cyclopentene with an iodoethyl reagent under specific conditions. For example, the reaction can be carried out using iodine and ethylene in the presence of a catalyst such as palladium or platinum. The reaction typically requires a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of Cyclopentene, 3-(2-iodoethyl)- may involve large-scale synthesis using similar methods as described above. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. Industrial reactors and continuous flow systems may be employed to facilitate the production of this compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentene, 3-(2-iodoethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the iodoethyl group to other functional groups such as ethyl or hydroxyl groups.
Substitution: The iodoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3), potassium cyanide (KCN), or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Ethyl or hydroxyl derivatives.
Substitution: Azides, nitriles, or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopentene, 3-(2-iodoethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and cyclic structures.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving halogenated compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Cyclopentene, 3-(2-iodoethyl)- involves its interaction with various molecular targets and pathways. The iodoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The cyclopentene ring provides a stable framework that can undergo various transformations, making it a versatile intermediate in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentene: A simple cycloalkene without the iodoethyl substituent.
Cyclopentane: A saturated cyclic hydrocarbon with similar ring structure but lacking the double bond and iodoethyl group.
3-(2-Bromoethyl)cyclopentene: A brominated analog with similar reactivity but different halogen.
Uniqueness
Cyclopentene, 3-(2-iodoethyl)- is unique due to the presence of the iodoethyl group, which imparts distinct reactivity and chemical properties. The iodine atom is larger and more polarizable than other halogens, leading to different reaction pathways and products. This makes the compound valuable in specific synthetic applications where such properties are desired.
Eigenschaften
CAS-Nummer |
161403-35-6 |
|---|---|
Molekularformel |
C7H11I |
Molekulargewicht |
222.07 g/mol |
IUPAC-Name |
3-(2-iodoethyl)cyclopentene |
InChI |
InChI=1S/C7H11I/c8-6-5-7-3-1-2-4-7/h1,3,7H,2,4-6H2 |
InChI-Schlüssel |
GNCQHSYFYQYNCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C=C1)CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14281195.png)




![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)
![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)

![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)



